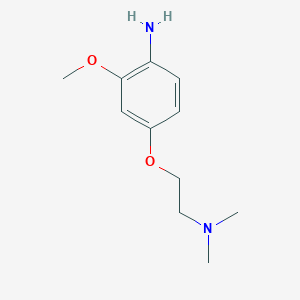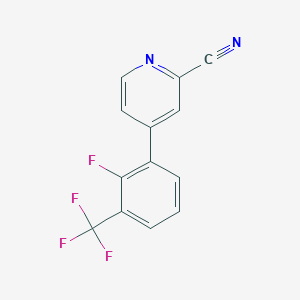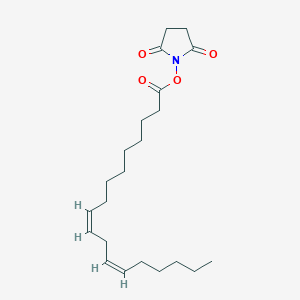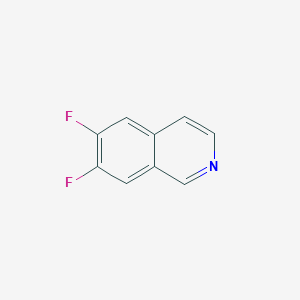![molecular formula C8H14Cl2N2S B1396935 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332530-36-5](/img/structure/B1396935.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride
説明
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .
Molecular Structure Analysis
The molecular structure of This compound comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .
科学的研究の応用
Insecticidal Activity : N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride and its derivatives have been explored for their potential in insecticidal applications. One study found that dihydropiperazine derivatives, which share structural similarities with the compound , exhibit promising insecticidal properties (Samaritoni et al., 2003).
Dyeing Performance : This compound has also been investigated in the context of dyeing performance. Research on thiadiazole derivatives, closely related to the chemical , showed significant results in dyeing performance on nylon fabric (Malik et al., 2018).
Anticancer Activity : The compound's derivatives are being explored for anticancer activities. A study demonstrated that novel thiazole and 1,3,4-thiadiazole derivatives, which are structurally related, showed potential as anticancer agents (Gomha et al., 2017).
Potential Biological Activity : Research on 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds, which are structurally related to this compound, indicated potential for biological activity (Párkányi & Schmidt, 2000).
CNS Disease Treatment : Some cyclopropanamine compounds, which are structurally related, have been evaluated for treating CNS diseases like schizophrenia and Alzheimer’s disease (Blass, 2016).
Synthesis of Trifluoromethyl-Containing Compounds : Cyclocondensation involving methyl isoxazoles and related compounds to create trifluoromethyl-containing derivatives has been researched, which is relevant to the chemical structure of this compound (Sokolov et al., 2014).
Urease Inhibition : Bi-heterocycles derived from the compound showed promise as urease inhibitors and were found to be less cytotoxic (Abbasi et al., 2020).
Designer Drug Market : Some derivatives of the compound have been identified in the designer drug market, indicating a potential for misuse (Westphal et al., 2015).
Synthesis of Cyclotriphosphazenes : The compound's derivatives have been used in the synthesis of cyclotriphosphazenes, which are linked to biological activity, particularly in anticancer research (Çiftçi et al., 2019).
Antimicrobial Activity : Thiazole derivatives of the compound have shown antimicrobial activity, which is crucial in the development of new antibiotics and treatments for infections (Abdelhamid et al., 2010).
Neuroprotective Effects : A study showed that a metabotropic glutamate receptor 5 antagonist, structurally related to the compound, protected dopaminergic and noradrenergic neurons from degeneration in monkey models, suggesting potential neuroprotective effects (Masilamoni et al., 2011).
Synthesis of Bi-Heterocycles as Anti-Diabetic Agents : Bi-heterocyclic compounds synthesized from this compound derivatives were found to be effective anti-diabetic agents (Abbasi et al., 2020).
作用機序
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
生化学分析
Biochemical Properties
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can engage in electrophilic and nucleophilic substitutions, affecting enzyme function . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
特性
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBVKLBDSCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)





![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)


![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
